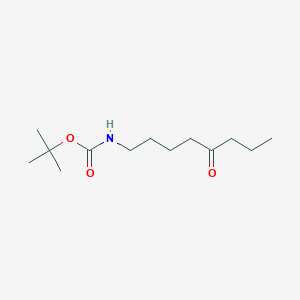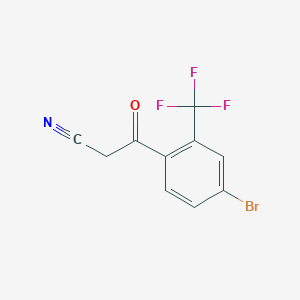
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzoylacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized compounds.
Reduction Reactions: Amines or other reduced derivatives.
科学的研究の応用
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other biomolecules. The trifluoromethyl group enhances its lipophilicity and membrane permeability, allowing it to effectively reach intracellular targets. The bromine atom and nitrile group contribute to its reactivity and binding affinity with target molecules .
類似化合物との比較
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a nitrile group.
4-Bromo-2-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-Bromo-2-(trifluoromethyl)benzaldehyde: Features an aldehyde group instead of a nitrile group.
Uniqueness
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties and reactivity. The nitrile group further enhances its versatility in various chemical reactions and applications .
特性
分子式 |
C10H5BrF3NO |
|---|---|
分子量 |
292.05 g/mol |
IUPAC名 |
3-[4-bromo-2-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-1-2-7(9(16)3-4-15)8(5-6)10(12,13)14/h1-2,5H,3H2 |
InChIキー |
DDOVNYCEYLHMMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



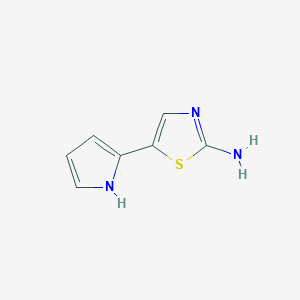
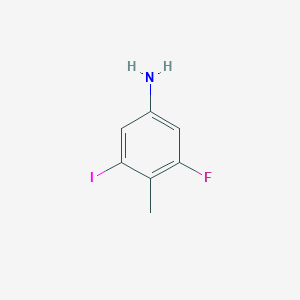
![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
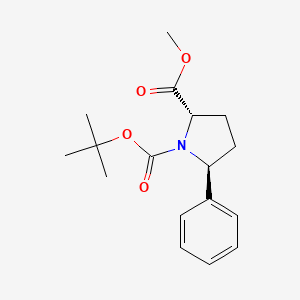
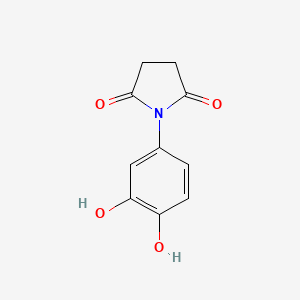

![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)



![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
